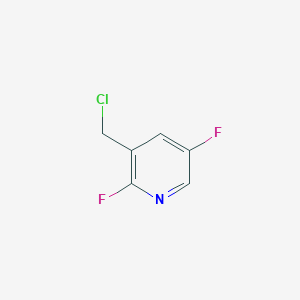

3-(Chloromethyl)-2,5-difluoropyridine

Beschreibung

3-(Chloromethyl)-2,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and an approximate molecular weight of 163.56 g/mol. The compound features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and a chloromethyl (-CH₂Cl) group at the 3-position.

The chloromethyl group provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and materials science. Fluorine atoms enhance metabolic stability and influence electronic properties, which are critical in drug design .

Eigenschaften

Molekularformel |

C6H4ClF2N |

|---|---|

Molekulargewicht |

163.55 g/mol |

IUPAC-Name |

3-(chloromethyl)-2,5-difluoropyridine |

InChI |

InChI=1S/C6H4ClF2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |

InChI-Schlüssel |

DLZWYHJJTYKCQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1CCl)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of 3-(Chloromethyl)-2,5-difluoropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Chloromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

- Substituted pyridines (e.g., 3-(azidomethyl)-2,5-difluoropyridine)

- Aldehydes (e.g., 3-(formyl)-2,5-difluoropyridine)

- Carboxylic acids (e.g., 3-(carboxyl)-2,5-difluoropyridine)

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-(Chloromethyl)-2,5-difluoropyridine:

Spectroscopic and Physical Properties

- ¹⁹F NMR : Fluorine atoms in 2,5-positions create distinct coupling patterns. For instance, 3,5-difluoropyridine () exhibits J-coupling constants (²J₃F-₅F ≈ 12 Hz), which differ from derivatives with substituents at the 3-position .

- Molecular Weight and Solubility : The chloromethyl group increases molecular weight (~163 g/mol) compared to 3-Chloro-2,5-difluoropyridine (149.53 g/mol, ), likely reducing aqueous solubility but enhancing lipid membrane permeability .

Research Findings and Key Insights

- Regiochemical Exhaustive Functionalization : Schlosser’s work () highlights that fluorine directs substitution to specific positions, enabling precise synthesis of derivatives like 3-(Chloromethyl)-2,5-difluoropyridine .

- Hyperpolarized NMR : The SABRE-SHARPER method () enhances ¹⁹F NMR sensitivity for fluoropyridines, aiding in structural analysis of complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.